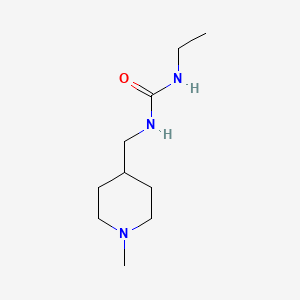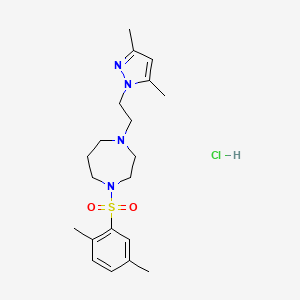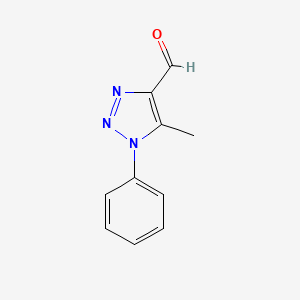
1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3O/c1-3-10(14)13-9-5-7-12(2)8-6-9/h9H,3-8H2,1-2H3,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Genetic Engineering
Research has explored the genetic engineering of yeast strains to produce no urea, aiming to minimize the production of ethyl carbamate, a suspected carcinogen, in wine and sake. By disrupting the arginase gene in sake yeast, researchers successfully brewed sake containing no urea, which also did not produce ethyl carbamate after storage. This approach suggests a potential for genetically modified organisms (GMOs) in improving food safety and quality (Kitamoto et al., 1991).
Novel Phosphoranes Synthesis
Another study highlighted the synthesis and characterization of novel phosphoranes containing urea derivatives. These compounds were created through chemoselective reactions involving N-Acetyl-N′-methyl urea or ethyl urea, showcasing the versatility of urea derivatives in synthesizing compounds with potential applications in various chemical reactions and material science (Afshar & Islami, 2009).
Hydrogel Formation
Urea derivatives have also been investigated for their role in hydrogel formation, with specific focus on tuning the physical properties of gels through anion identity manipulation. This research underscores the utility of urea derivatives in creating customizable materials for biomedical and environmental applications (Lloyd & Steed, 2011).
Acetylcholinesterase Inhibitors
In the field of medicinal chemistry, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity. This research exemplifies the therapeutic potential of urea derivatives in designing inhibitors for enzymes relevant to neurodegenerative diseases (Vidaluc et al., 1995).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H318, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-ethyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-11-10(14)12-8-9-4-6-13(2)7-5-9/h9H,3-8H2,1-2H3,(H2,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBICZCKJVPCMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)



![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)


![tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate](/img/structure/B2389033.png)
